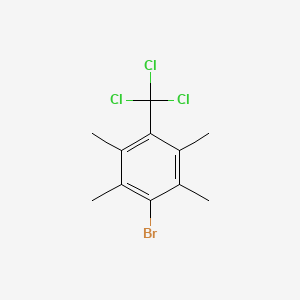
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene is an organic compound with the molecular formula C11H12BrCl3 and a molecular weight of 330.481 g/mol . This compound is characterized by the presence of bromine, chlorine, and multiple methyl groups attached to a benzene ring, making it a unique and versatile chemical in various fields of research and industry.
Métodos De Preparación
The synthesis of 1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene typically involves the bromination of 2,3,5,6-tetramethyl-4-(trichloromethyl)benzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product. Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene involves its interaction with molecular targets through various pathways. The bromine and trichloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and biological activity . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparación Con Compuestos Similares
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2,3,4,5-tetramethylbenzene: Lacks the trichloromethyl group, resulting in different reactivity and applications.
1-Bromo-2,3,5,6-tetramethylbenzene: Similar structure but without the trichloromethyl group, leading to variations in chemical behavior.
1-Bromo-2,3,4,5-tetrachlorobenzene: Contains additional chlorine atoms, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and methyl groups, which confer distinct reactivity and versatility in various applications .
Propiedades
Número CAS |
3438-34-4 |
|---|---|
Fórmula molecular |
C11H12BrCl3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1-bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C11H12BrCl3/c1-5-7(3)10(12)8(4)6(2)9(5)11(13,14)15/h1-4H3 |
Clave InChI |
GMXDCDANZLPRFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C(Cl)(Cl)Cl)C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)

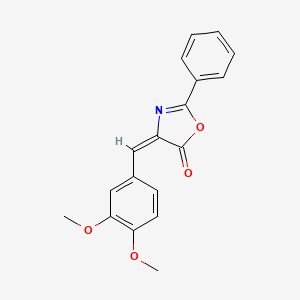
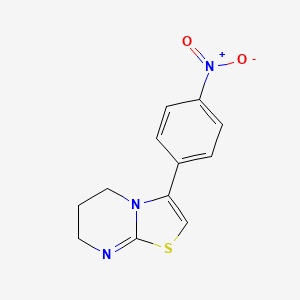
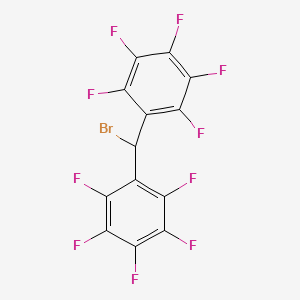
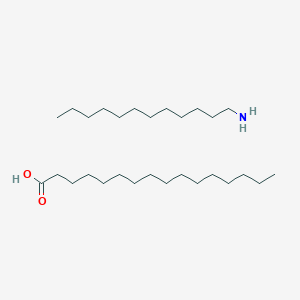



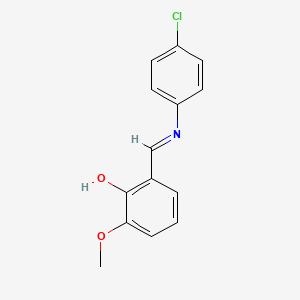

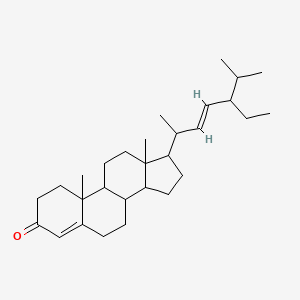
![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
